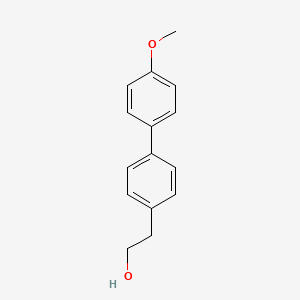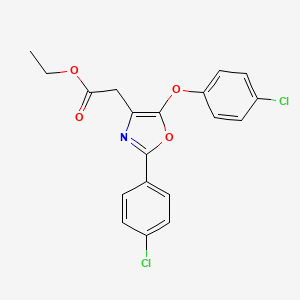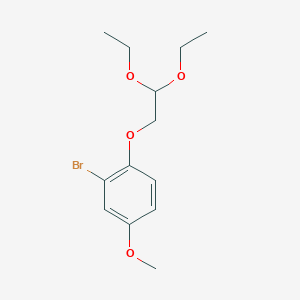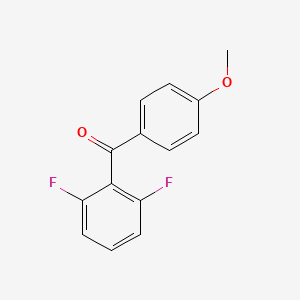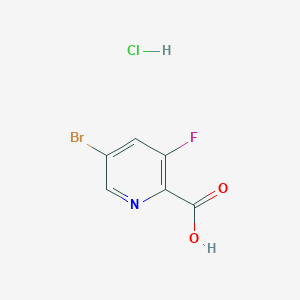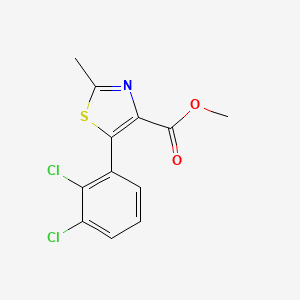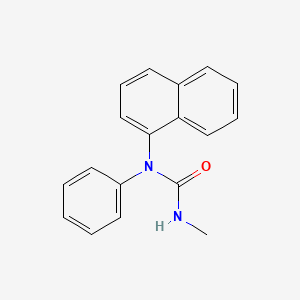![molecular formula C8H7N5O2 B8663965 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B8663965.png)
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid
概要
説明
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid is a heterocyclic compound that features both a tetrazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
作用機序
The mechanism of action of 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Similar Compounds
- [6-(1H-tetrazol-1-yl) pyridin-3-yl]acetic acid
- [5-(1H-tetrazol-1-yl) pyridin-2-yl]acetic acid
- [6-(1H-tetrazol-1-yl) pyrimidin-2-yl]acetic acid
Uniqueness
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid is unique due to the specific positioning of the tetrazole and pyridine rings, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness makes it a valuable compound in medicinal chemistry for the development of novel therapeutics.
特性
分子式 |
C8H7N5O2 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC名 |
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7N5O2/c14-8(15)4-6-2-1-3-7(10-6)13-5-9-11-12-13/h1-3,5H,4H2,(H,14,15) |
InChIキー |
SMIWEDQXCMHLQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)N2C=NN=N2)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[2.2.1]hept-2-ene, 5-octyl-](/img/structure/B8663896.png)
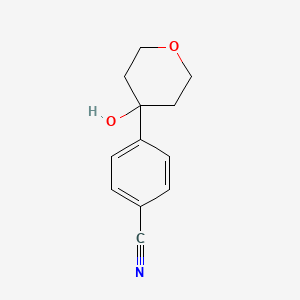

![1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8663927.png)
